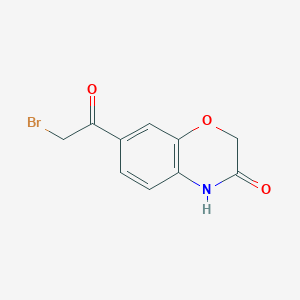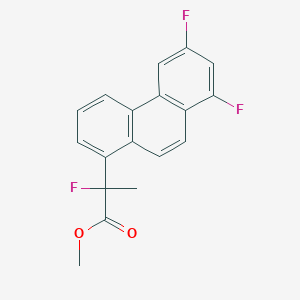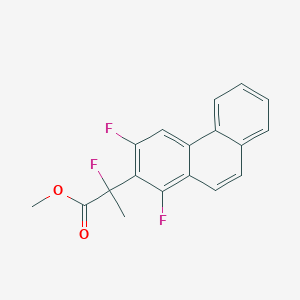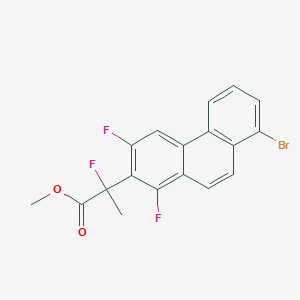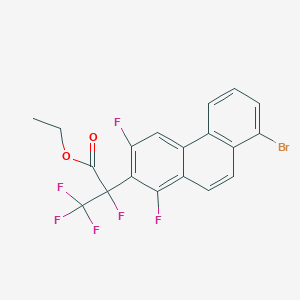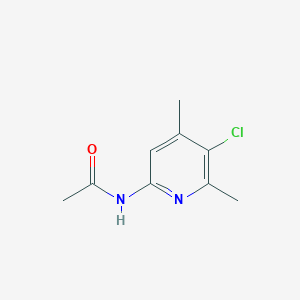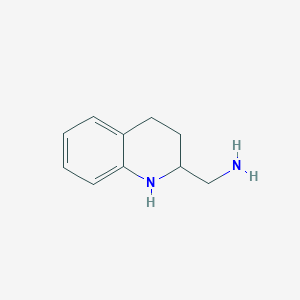
1,2,3,4-tetrahydroquinolin-2-ylmethanamine
描述
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a quinoline ring that is partially saturated, making it a tetrahydro derivative.
作用机制
Target of Action
It’s known that tetrahydroquinoline derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
It’s known that tetrahydroquinoline derivatives can influence various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Studies on similar compounds suggest that they may have favorable pharmacokinetic properties .
Result of Action
It’s known that tetrahydroquinoline derivatives can have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
生化分析
Biochemical Properties
It is known that tetrahydroquinoline derivatives can exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
It is known that tetrahydroquinoline derivatives can have significant impacts on cell function These impacts could potentially include effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that tetrahydroquinoline derivatives can have diverse biological activities, which suggests that they may interact with a variety of biomolecules . These interactions could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
The synthesis of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine can be achieved through several methods. One common synthetic route involves the selective hydrogenation of quinolines. This process can be carried out using a nitrogen-doped carbon-supported palladium catalyst under mild conditions. The reaction typically occurs at 50°C and 20 bar hydrogen pressure, resulting in high yields of the desired tetrahydroquinoline . Another method involves a multi-step reaction sequence, starting with the oxidation of a precursor compound followed by reduction and subsequent functionalization to introduce the methanamine group .
化学反应分析
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, potassium hydroxide, hydrobromic acid, and diborane. For example, the oxidation of this compound can be achieved using hydrogen peroxide in the presence of potassium hydroxide, leading to the formation of quinoline derivatives. Reduction reactions can be carried out using hydrobromic acid and hydrogen, resulting in the formation of tetrahydroquinoline derivatives.
科学研究应用
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. In medicine, this compound is of interest for its potential use in the treatment of neurodegenerative disorders and infectious diseases. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of drugs and other bioactive compounds .
相似化合物的比较
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities. For example, 1,2,3,4-tetrahydroisoquinoline is known for its neuroprotective effects and has been studied for its potential use in the treatment of Parkinson’s disease. In contrast, this compound has shown promise in the treatment of infectious diseases and other conditions.
属性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDSHMSFKIDUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


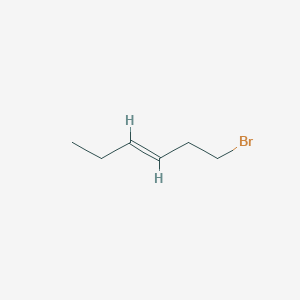
![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)
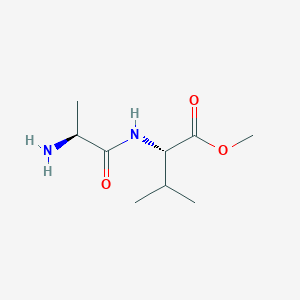
![3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3287283.png)
![N-[1-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3287287.png)
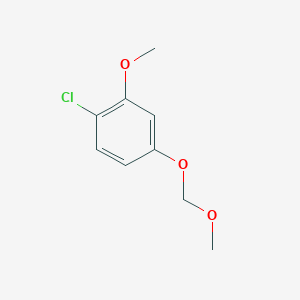
![2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol](/img/structure/B3287298.png)
